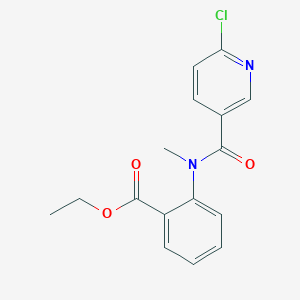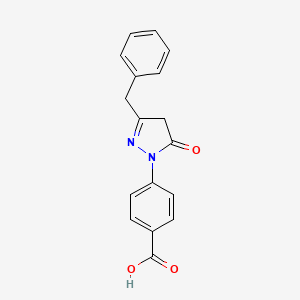
4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . For example, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl acetic acid hydrochloride is available for purchase .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific substituents attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds depend on their specific structure. Generally, they are solid at room temperature .Aplicaciones Científicas De Investigación
Anticancer Activity
- Cancer Inhibitory Activity: Derivatives of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one, which are structurally related to 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, have been synthesized and evaluated for their antitumor activity. These compounds displayed significant anticancer activity against various cancer cells, suggesting potential for optimization as lung cancer inhibitory agents (Jing et al., 2012).
Synthesis and Characterization
- Synthesis of Derivatives: The synthesis of related compounds involving pyrazole structures has been explored in various studies. These include the formation of complex structures and derivatives, which are useful in understanding the chemical properties and potential applications of 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (Rodríguez et al., 2022); (Fazil et al., 2012).
Antibacterial and Antifungal Properties
- Antimicrobial Activities: Pyrazole derivatives, including those similar to 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, have been studied for their antimicrobial activities. They showed effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shubhangi et al., 2019); (Palkar et al., 2017).
Optical and Nonlinear Optical Properties
- Optical Limiting Applications: Some N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are structurally related, have been identified as potential candidates for optical limiting applications. Their nonlinearity was studied using the open-aperture z-scan technique, which could be relevant for the exploration of 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid in similar applications (Chandrakantha et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-benzyl-5-oxo-4H-pyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-11-14(10-12-4-2-1-3-5-12)18-19(16)15-8-6-13(7-9-15)17(21)22/h1-9H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFPKLNSIQBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2711543.png)
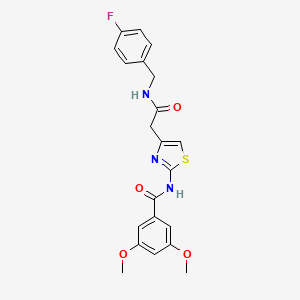

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)
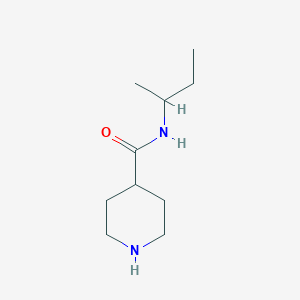
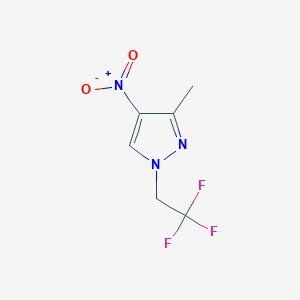
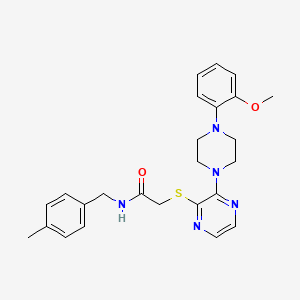

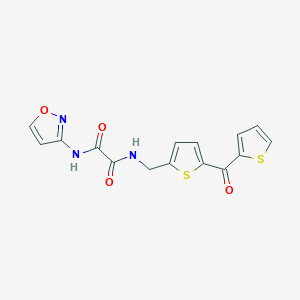
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)
